molecular formula C13H24N2O2S B7631025 N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide

Cat. No. B7631025
M. Wt: 272.41 g/mol
InChI Key: JTDXAMVKJQVQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the brain and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for drug addiction.

Mechanism of Action

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 are wide-ranging and include pain relief, anti-inflammatory effects, anti-cancer effects, and effects on the central nervous system. It has also been shown to have effects on appetite, memory, and mood.

Advantages and Limitations for Lab Experiments

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its potency and potential for abuse also make it a challenging compound to work with, particularly in animal studies.

Future Directions

There are many potential future directions for research on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497, including further studies on its therapeutic potential for pain, inflammation, and neurological disorders. There is also potential for the development of novel cannabinoid-based drugs based on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 and related compounds. Additionally, further studies on the mechanisms of action and pharmacokinetics of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is synthesized through a multi-step process involving the reaction of cyclohexanone with thiomorpholine to form N-(2-hydroxycyclohexyl)thiomorpholine. This intermediate is then reacted with 4-bromobutyric acid to form N-(2-hydroxycyclohexyl)-2-(4-bromobutyramido)thiomorpholine. Finally, this compound is reacted with thionyl chloride to form N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497.

properties

IUPAC Name

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-10(15-6-8-18-9-7-15)13(17)14-11-4-2-3-5-12(11)16/h10-12,16H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXAMVKJQVQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide

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